GLYCINE (2-13C)
CAS No.:
Cat. No.: VC3686357
Molecular Formula:
Molecular Weight: 76.06
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| Molecular Weight | 76.06 |
|---|
Introduction
Fundamental Characterization of Glycine (2-13C)
Glycine (2-13C) is a stable isotope-labeled variant of glycine where the second carbon atom (alpha carbon) has been enriched with carbon-13 (13C), a naturally occurring but less abundant isotope of carbon. This labeling creates a compound that behaves chemically identical to natural glycine but can be distinguished through various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Glycine itself is the simplest amino acid in nature, functioning as a conditionally essential amino acid and playing crucial roles in numerous biochemical pathways .
The compound serves as an essential tool for researchers conducting metabolic flux analysis, protein structure studies, and investigations into amino acid metabolism. Its ability to be traced through complex biological systems makes it invaluable for understanding biochemical transformations at the molecular level. The presence of the 13C label creates a distinct spectroscopic signature that allows researchers to follow the fate of specific carbon atoms through metabolic networks with exceptional precision and clarity .
Chemical Identity and Nomenclature
Glycine (2-13C) is systematically named as 2-aminoacetic acid with 13C enrichment at the second carbon position. This compound is recognized by several identifiers in chemical databases and research literature:
Physical and Chemical Properties
Glycine (2-13C) maintains the fundamental chemical properties of natural glycine while incorporating the heavier carbon-13 isotope. This isotopic substitution introduces subtle but detectable changes in certain physical properties, which researchers leverage for analytical purposes without significantly altering its biochemical behavior.
Structural and Physical Characteristics
The physical properties of Glycine (2-13C) closely mirror those of natural glycine, with minor variations attributable to the isotopic substitution:
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 77.05 g/mol | Compared to 75.07 g/mol for natural glycine |
| Chemical Purity | 98% | Standard commercial preparation |
| Physical Form | Crystalline solid | Similar to unlabeled glycine |
| Concentration | Neat | In commercial preparations |
| Storage Requirements | Room temperature | Away from light and moisture |
| 13C Enrichment | 99% | At the C-2 position in high-quality preparations |
The molecular structure retains the zwitterionic character of glycine, with the amino group (NH2) at one end and the carboxyl group (COOH) at the other. The labeled carbon sits between these two functional groups, serving as the alpha carbon in the amino acid structure .
Spectroscopic Properties
The 13C labeling at the C-2 position creates distinctive spectroscopic signatures that researchers utilize for identification and tracking in complex biological matrices:
In 13C-NMR spectroscopy, Glycine (2-13C) exhibits characteristic signals that differ from natural abundance glycine. The chemical shift values provide valuable information about the local electronic environment of the labeled carbon atom. For instance, in solid-state NMR studies, different polymorphs of glycine show distinctive chemical shift patterns that can be used to distinguish between structural forms .
Polymorphic Forms and Structural Variations
Glycine exists in multiple crystalline forms, with the alpha (α) and gamma (γ) polymorphs being the most extensively studied. These polymorphic forms exhibit different structural arrangements and physical properties, which can be elucidated through various spectroscopic techniques, particularly solid-state NMR.
Differentiating Polymorphs Through 13C-NMR
The α and γ polymorphs of glycine display distinct differences in their 13C NMR parameters, making labeled glycine particularly valuable for structural studies. The isotropic chemical shift values for the carboxyl groups in these polymorphs have been determined to be 176.50 ppm for α-glycine and 174.60 ppm for γ-glycine, providing a reliable method for differentiating between these forms .
Moreover, these polymorphs demonstrate markedly different dynamic properties. When using cross-polarization techniques with a contact time of 20 ms, the intensity of the carboxyl signal from γ-glycine is reduced almost to zero, while the signal from α-glycine is only slightly diminished compared to measurements at shorter contact times (1 ms). Additionally, the 13C T1 relaxation time for the carboxyl carbon in α-glycine is approximately five times shorter than in the γ-form, further illustrating the structural and dynamic differences between these polymorphs .
Crystal Structure Implications
The polymorphic differences arise from distinct molecular packing arrangements and hydrogen bonding networks within the crystal structures:
-
α-Glycine crystallizes in the P21/n space group, forming double layers of glycine molecules interconnected through hydrogen bonds between the charged subunits of zwitterions .
-
γ-Glycine consists of hydrogen-bonded molecular chains, crystallizing in a hexagonal system with the P32 space group .
-
β-Glycine represents a less stable form that readily transforms into the α-form when exposed to air. This form shares similar molecular configurations with α-glycine but differs in its interlayer hydrogen bonding system .
These structural variations significantly influence the behavior of glycine in different environments, affecting its solubility, stability, and reactivity patterns.
Applications in Research and Analysis
Glycine (2-13C) serves as a versatile tool across multiple scientific disciplines, with applications spanning from metabolic research to structural biology and analytical chemistry.
Metabolic Flux Analysis
One of the most significant applications of Glycine (2-13C) is in metabolic flux analysis (MFA), where it helps researchers trace the flow of carbon through biochemical pathways. As the simplest amino acid, glycine participates in numerous metabolic processes, making its labeled variant especially valuable for understanding these pathways .
In MFA studies, researchers can track the incorporation of the labeled carbon from Glycine (2-13C) into various metabolites, providing insights into reaction rates, pathway utilization, and metabolic regulation. This approach has been instrumental in elucidating the complexities of cellular metabolism in both normal and pathological states .
Biomolecular NMR Applications
Glycine (2-13C) plays a crucial role in biomolecular NMR studies, particularly in protein structure determination and dynamics investigations. The strategic 13C labeling enhances signal detection and enables researchers to study specific interactions within complex biological macromolecules .
In solid-state NMR, labeled glycine serves as both a model compound for method development and a standard for calibrating instruments. Researchers have extensively used it to refine experimental techniques that are subsequently applied to more complex peptides and proteins .
Metabolomics and Proteomics
In metabolomics, Glycine (2-13C) functions as a tracer metabolite that allows researchers to follow specific metabolic pathways, particularly those involving one-carbon metabolism and amino acid interconversions. The labeled carbon can be traced through various transformations, providing a comprehensive view of metabolic networks .
For proteomics applications, the incorporation of labeled glycine into proteins enables researchers to study protein synthesis rates, turnover dynamics, and posttranslational modifications with enhanced precision. This approach has been valuable in understanding protein metabolism in various physiological and pathological conditions .
| Parameter | Typical Value |
|---|---|
| 13C Enrichment | 99% at C-2 position |
| Chemical Purity | ≥98% |
| Package Size | 1g |
| Price (USD) | Approximately $1,101 for 1g |
| Availability | Limited stock (specialty product) |
These high-purity preparations are essential for research applications that depend on precise isotopic tracing. The relatively high cost reflects the specialized synthesis methods required and the limited market for such research-grade compounds .
Analytical Methodologies
Glycine (2-13C) is analyzed through various sophisticated analytical techniques that exploit the unique properties of the 13C label. These methods enable researchers to detect and quantify the compound in complex matrices and track its metabolic fate.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy represents the primary analytical tool for characterizing and studying Glycine (2-13C). Both solution-state and solid-state NMR techniques provide valuable information about the compound:
Solution-state 13C-NMR reveals the chemical environment of the labeled carbon, with characteristic chemical shifts that distinguish it from other carbon-containing molecules. The enhanced signal intensity from the 13C-enriched position facilitates detection even in dilute samples.
Solid-state NMR techniques, including Cross-Polarization Magic Angle Spinning (CP/MAS), offer insights into the structural arrangements of Glycine (2-13C) in different polymorphic forms. These methods have been instrumental in distinguishing between α and γ glycine based on their distinct chemical shift patterns and relaxation properties .
Mass Spectrometry
Mass spectrometry provides another powerful approach for analyzing Glycine (2-13C), particularly when coupled with chromatographic separation techniques. The isotopic labeling creates a distinct mass signature that can be readily detected and quantified:
-
GC-MS (Gas Chromatography-Mass Spectrometry) analysis typically requires derivatization of glycine to enhance volatility, but offers excellent sensitivity for detecting labeled compounds in complex mixtures.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) presents advantages for analyzing underivatized amino acids and has become increasingly important for metabolomics studies involving labeled glycine.
These techniques enable researchers to monitor the incorporation of labeled glycine into various metabolites, providing detailed information about metabolic pathways and flux rates.
Biochemical Pathways and Metabolism
Glycine occupies a central position in cellular metabolism, participating in numerous biochemical pathways. The use of Glycine (2-13C) allows researchers to trace these metabolic routes with precision, revealing details about carbon flux and pathway interconnections.
Glycine Cleavage System
The glycine cleavage system (GCS) represents a major catabolic pathway for glycine, converting it to carbon dioxide, ammonia, and one-carbon units attached to tetrahydrofolate. When Glycine (2-13C) is metabolized through this pathway, the labeled carbon becomes incorporated into the one-carbon pool, which subsequently contributes to various biosynthetic processes, including nucleotide synthesis and methylation reactions.
Studies using labeled glycine have demonstrated that the GCS accounts for approximately 35% of whole-body glycine flux, highlighting the significance of this pathway in amino acid metabolism. The one-carbon units derived from the C-2 of glycine play crucial roles in numerous methylation reactions essential for DNA synthesis and repair.
Serine Biosynthesis
Glycine can be converted to serine through the serine hydroxymethyltransferase reaction, which requires tetrahydrofolate as a cofactor. When Glycine (2-13C) participates in this reaction, the labeled carbon becomes incorporated into serine, allowing researchers to track this important metabolic interconversion.
This pathway is particularly significant in rapidly proliferating cells, such as cancer cells, which often exhibit altered glycine metabolism to support their increased biosynthetic demands.
Glycine (2-13C): Structure, Properties, and Applications in Biochemical Research
Glycine (2-13C) represents a significant stable isotope-labeled compound extensively utilized in biochemical research, particularly in metabolic studies and spectroscopic analyses. This carbon-13 labeled variant of the simplest amino acid serves as a valuable tool for scientists investigating metabolic pathways, protein structures, and biochemical processes. The strategic labeling of the second carbon position enables researchers to trace specific biochemical transformations with precision.
Fundamental Characterization of Glycine (2-13C)
Glycine (2-13C) is a stable isotope-labeled variant of glycine where the second carbon atom (alpha carbon) has been enriched with carbon-13 (13C), a naturally occurring but less abundant isotope of carbon. This labeling creates a compound that behaves chemically identical to natural glycine but can be distinguished through various analytical techniques, particularly nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Glycine itself is the simplest amino acid in nature, functioning as a conditionally essential amino acid and playing crucial roles in numerous biochemical pathways .
The compound serves as an essential tool for researchers conducting metabolic flux analysis, protein structure studies, and investigations into amino acid metabolism. Its ability to be traced through complex biological systems makes it invaluable for understanding biochemical transformations at the molecular level. The presence of the 13C label creates a distinct spectroscopic signature that allows researchers to follow the fate of specific carbon atoms through metabolic networks with exceptional precision and clarity .
Chemical Identity and Nomenclature
Glycine (2-13C) is systematically named as 2-aminoacetic acid with 13C enrichment at the second carbon position. This compound is recognized by several identifiers in chemical databases and research literature:
Physical and Chemical Properties
Glycine (2-13C) maintains the fundamental chemical properties of natural glycine while incorporating the heavier carbon-13 isotope. This isotopic substitution introduces subtle but detectable changes in certain physical properties, which researchers leverage for analytical purposes without significantly altering its biochemical behavior.
Structural and Physical Characteristics
The physical properties of Glycine (2-13C) closely mirror those of natural glycine, with minor variations attributable to the isotopic substitution:
| Property | Value | Note |
|---|---|---|
| Molecular Weight | 77.05 g/mol | Compared to 75.07 g/mol for natural glycine |
| Chemical Purity | 98% | Standard commercial preparation |
| Physical Form | Crystalline solid | Similar to unlabeled glycine |
| Concentration | Neat | In commercial preparations |
| Storage Requirements | Room temperature | Away from light and moisture |
| 13C Enrichment | 99% | At the C-2 position in high-quality preparations |
The molecular structure retains the zwitterionic character of glycine, with the amino group (NH2) at one end and the carboxyl group (COOH) at the other. The labeled carbon sits between these two functional groups, serving as the alpha carbon in the amino acid structure .
Spectroscopic Properties
The 13C labeling at the C-2 position creates distinctive spectroscopic signatures that researchers utilize for identification and tracking in complex biological matrices:
In 13C-NMR spectroscopy, Glycine (2-13C) exhibits characteristic signals that differ from natural abundance glycine. The chemical shift values provide valuable information about the local electronic environment of the labeled carbon atom. For instance, in solid-state NMR studies, different polymorphs of glycine show distinctive chemical shift patterns that can be used to distinguish between structural forms .
Polymorphic Forms and Structural Variations
Glycine exists in multiple crystalline forms, with the alpha (α) and gamma (γ) polymorphs being the most extensively studied. These polymorphic forms exhibit different structural arrangements and physical properties, which can be elucidated through various spectroscopic techniques, particularly solid-state NMR.
Differentiating Polymorphs Through 13C-NMR
The α and γ polymorphs of glycine display distinct differences in their 13C NMR parameters, making labeled glycine particularly valuable for structural studies. The isotropic chemical shift values for the carboxyl groups in these polymorphs have been determined to be 176.50 ppm for α-glycine and 174.60 ppm for γ-glycine, providing a reliable method for differentiating between these forms .
Moreover, these polymorphs demonstrate markedly different dynamic properties. When using cross-polarization techniques with a contact time of 20 ms, the intensity of the carboxyl signal from γ-glycine is reduced almost to zero, while the signal from α-glycine is only slightly diminished compared to measurements at shorter contact times (1 ms). Additionally, the 13C T1 relaxation time for the carboxyl carbon in α-glycine is approximately five times shorter than in the γ-form, further illustrating the structural and dynamic differences between these polymorphs .
Crystal Structure Implications
The polymorphic differences arise from distinct molecular packing arrangements and hydrogen bonding networks within the crystal structures:
-
α-Glycine crystallizes in the P21/n space group, forming double layers of glycine molecules interconnected through hydrogen bonds between the charged subunits of zwitterions .
-
γ-Glycine consists of hydrogen-bonded molecular chains, crystallizing in a hexagonal system with the P32 space group .
-
β-Glycine represents a less stable form that readily transforms into the α-form when exposed to air. This form shares similar molecular configurations with α-glycine but differs in its interlayer hydrogen bonding system .
These structural variations significantly influence the behavior of glycine in different environments, affecting its solubility, stability, and reactivity patterns.
Applications in Research and Analysis
Glycine (2-13C) serves as a versatile tool across multiple scientific disciplines, with applications spanning from metabolic research to structural biology and analytical chemistry.
Metabolic Flux Analysis
One of the most significant applications of Glycine (2-13C) is in metabolic flux analysis (MFA), where it helps researchers trace the flow of carbon through biochemical pathways. As the simplest amino acid, glycine participates in numerous metabolic processes, making its labeled variant especially valuable for understanding these pathways .
In MFA studies, researchers can track the incorporation of the labeled carbon from Glycine (2-13C) into various metabolites, providing insights into reaction rates, pathway utilization, and metabolic regulation. This approach has been instrumental in elucidating the complexities of cellular metabolism in both normal and pathological states .
Biomolecular NMR Applications
Glycine (2-13C) plays a crucial role in biomolecular NMR studies, particularly in protein structure determination and dynamics investigations. The strategic 13C labeling enhances signal detection and enables researchers to study specific interactions within complex biological macromolecules .
In solid-state NMR, labeled glycine serves as both a model compound for method development and a standard for calibrating instruments. Researchers have extensively used it to refine experimental techniques that are subsequently applied to more complex peptides and proteins .
Metabolomics and Proteomics
In metabolomics, Glycine (2-13C) functions as a tracer metabolite that allows researchers to follow specific metabolic pathways, particularly those involving one-carbon metabolism and amino acid interconversions. The labeled carbon can be traced through various transformations, providing a comprehensive view of metabolic networks .
For proteomics applications, the incorporation of labeled glycine into proteins enables researchers to study protein synthesis rates, turnover dynamics, and posttranslational modifications with enhanced precision. This approach has been valuable in understanding protein metabolism in various physiological and pathological conditions .
| Parameter | Typical Value |
|---|---|
| 13C Enrichment | 99% at C-2 position |
| Chemical Purity | ≥98% |
| Package Size | 1g |
| Price (USD) | Approximately $1,101 for 1g |
| Availability | Limited stock (specialty product) |
These high-purity preparations are essential for research applications that depend on precise isotopic tracing. The relatively high cost reflects the specialized synthesis methods required and the limited market for such research-grade compounds .
Analytical Methodologies
Glycine (2-13C) is analyzed through various sophisticated analytical techniques that exploit the unique properties of the 13C label. These methods enable researchers to detect and quantify the compound in complex matrices and track its metabolic fate.
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy represents the primary analytical tool for characterizing and studying Glycine (2-13C). Both solution-state and solid-state NMR techniques provide valuable information about the compound:
Solution-state 13C-NMR reveals the chemical environment of the labeled carbon, with characteristic chemical shifts that distinguish it from other carbon-containing molecules. The enhanced signal intensity from the 13C-enriched position facilitates detection even in dilute samples.
Solid-state NMR techniques, including Cross-Polarization Magic Angle Spinning (CP/MAS), offer insights into the structural arrangements of Glycine (2-13C) in different polymorphic forms. These methods have been instrumental in distinguishing between α and γ glycine based on their distinct chemical shift patterns and relaxation properties .
Mass Spectrometry
Mass spectrometry provides another powerful approach for analyzing Glycine (2-13C), particularly when coupled with chromatographic separation techniques. The isotopic labeling creates a distinct mass signature that can be readily detected and quantified:
-
GC-MS (Gas Chromatography-Mass Spectrometry) analysis typically requires derivatization of glycine to enhance volatility, but offers excellent sensitivity for detecting labeled compounds in complex mixtures.
-
LC-MS (Liquid Chromatography-Mass Spectrometry) presents advantages for analyzing underivatized amino acids and has become increasingly important for metabolomics studies involving labeled glycine.
These techniques enable researchers to monitor the incorporation of labeled glycine into various metabolites, providing detailed information about metabolic pathways and flux rates.
Biochemical Pathways and Metabolism
Glycine occupies a central position in cellular metabolism, participating in numerous biochemical pathways. The use of Glycine (2-13C) allows researchers to trace these metabolic routes with precision, revealing details about carbon flux and pathway interconnections.
Glycine Cleavage System
The glycine cleavage system (GCS) represents a major catabolic pathway for glycine, converting it to carbon dioxide, ammonia, and one-carbon units attached to tetrahydrofolate. When Glycine (2-13C) is metabolized through this pathway, the labeled carbon becomes incorporated into the one-carbon pool, which subsequently contributes to various biosynthetic processes, including nucleotide synthesis and methylation reactions.
Studies using labeled glycine have demonstrated that the GCS accounts for approximately 35% of whole-body glycine flux, highlighting the significance of this pathway in amino acid metabolism. The one-carbon units derived from the C-2 of glycine play crucial roles in numerous methylation reactions essential for DNA synthesis and repair.
Serine Biosynthesis
Glycine can be converted to serine through the serine hydroxymethyltransferase reaction, which requires tetrahydrofolate as a cofactor. When Glycine (2-13C) participates in this reaction, the labeled carbon becomes incorporated into serine, allowing researchers to track this important metabolic interconversion.
This pathway is particularly significant in rapidly proliferating cells, such as cancer cells, which often exhibit altered glycine metabolism to support their increased biosynthetic demands.
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